[4-[6-Amino-5-cyano-3-(4-methoxyphenyl)-2,4-dihydropyrano[2,3-c]pyrazol-4-yl]-2,6-dimethoxyphenyl] morpholine-4-carboxylate
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Overview
Description
4-[6-amino-5-cyano-3-(4-methoxyphenyl)-1H,4H-pyrano[2,3-c]pyrazol-4-yl]-2,6-dimethoxyphenyl morpholine-4-carboxylate is a complex organic compound that belongs to the class of pyranopyrazoles.
Preparation Methods
The synthesis of 4-[6-amino-5-cyano-3-(4-methoxyphenyl)-1H,4H-pyrano[2,3-c]pyrazol-4-yl]-2,6-dimethoxyphenyl morpholine-4-carboxylate typically involves a multi-component reaction. One common method involves the condensation of aryl aldehydes with ethyl acetoacetate, malononitrile, and hydrazine hydrate in the presence of a catalyst such as disulfonic acid imidazolium chloroaluminate under solvent-free conditions at 80°C . This method is efficient and environmentally friendly, producing high yields of the desired product.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano and amino groups.
Cyclization: It can form cyclic structures through intramolecular reactions under appropriate conditions.
Scientific Research Applications
4-[6-amino-5-cyano-3-(4-methoxyphenyl)-1H,4H-pyrano[2,3-c]pyrazol-4-yl]-2,6-dimethoxyphenyl morpholine-4-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-cancer, anti-inflammatory, and antimicrobial agent.
Biological Studies: The compound is used in various biological assays to understand its interaction with different biological targets.
Industrial Applications: It is explored for its potential use in the synthesis of other complex organic molecules and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. For instance, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anti-cancer properties .
Comparison with Similar Compounds
Similar compounds include other pyranopyrazoles, such as benzoic acid [4-(6-amino-5-cyano-3-methyl-2,4-dihydropyrano[2,3-c]pyrazol-4-yl)-2-methoxyphenyl] ester . Compared to these compounds, 4-[6-amino-5-cyano-3-(4-methoxyphenyl)-1H,4H-pyrano[2,3-c]pyrazol-4-yl]-2,6-dimethoxyphenyl morpholine-4-carboxylate is unique due to its specific substituents, which may confer distinct biological activities and chemical properties.
Properties
Molecular Formula |
C27H27N5O7 |
---|---|
Molecular Weight |
533.5 g/mol |
IUPAC Name |
[4-[6-amino-5-cyano-3-(4-methoxyphenyl)-2,4-dihydropyrano[2,3-c]pyrazol-4-yl]-2,6-dimethoxyphenyl] morpholine-4-carboxylate |
InChI |
InChI=1S/C27H27N5O7/c1-34-17-6-4-15(5-7-17)23-22-21(18(14-28)25(29)39-26(22)31-30-23)16-12-19(35-2)24(20(13-16)36-3)38-27(33)32-8-10-37-11-9-32/h4-7,12-13,21H,8-11,29H2,1-3H3,(H,30,31) |
InChI Key |
OVMRKAKIBZUINH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C3C(C(=C(OC3=NN2)N)C#N)C4=CC(=C(C(=C4)OC)OC(=O)N5CCOCC5)OC |
Origin of Product |
United States |
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